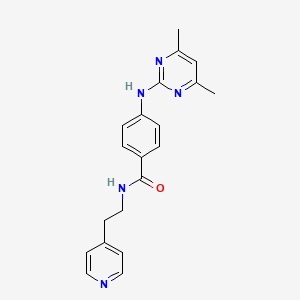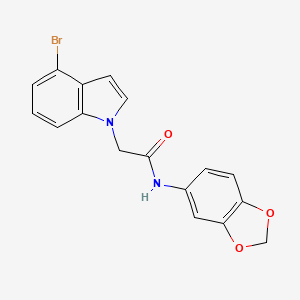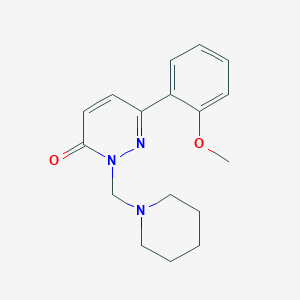![molecular formula C20H16N2O3 B11000632 4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11000632.png)
4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol is an organic compound that features a complex structure with multiple functional groups. It contains a benzyloxy group, a furan ring, a pyrazole ring, and a phenol group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol typically involves multi-step organic reactions. One possible synthetic route could be:
Formation of the pyrazole ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.
Introduction of the furan ring: Through a coupling reaction with a furan derivative.
Attachment of the benzyloxy group: Via an etherification reaction using benzyl alcohol and a suitable base.
Final assembly: Coupling the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation products: Quinones, epoxides.
Reduction products: Amines, alcohols.
Substitution products: Halogenated aromatics, nitro compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential pharmacological activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(benzyloxy)-2-phenol
- 2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol
- 4-(benzyloxy)-2-[3-(2-thienyl)-1H-pyrazol-4-yl]phenol
Uniqueness
4-(benzyloxy)-2-[3-(2-furyl)-1H-pyrazol-4-yl]phenol is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C20H16N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[5-(furan-2-yl)-1H-pyrazol-4-yl]-4-phenylmethoxyphenol |
InChI |
InChI=1S/C20H16N2O3/c23-18-9-8-15(25-13-14-5-2-1-3-6-14)11-16(18)17-12-21-22-20(17)19-7-4-10-24-19/h1-12,23H,13H2,(H,21,22) |
InChI Key |
KYZCMBWWSGDKNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)C3=C(NN=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-methoxy-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]-1H-indole-2-carboxamide](/img/structure/B11000565.png)
![(1S,5R)-3-[(4-hydroxyphthalazin-1-yl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11000569.png)
![[4-(methylsulfonyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B11000575.png)


![2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11000579.png)
![1-(6-chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B11000584.png)
![5-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-1,3-dimethylbenzimidazol-2-one](/img/structure/B11000595.png)

![N-[4-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11000602.png)
![N-{2-[(cyclohexylacetyl)amino]ethyl}-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11000609.png)

![2-(4-hydroxyphthalazin-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11000619.png)
